Product packaging for 2-(Methylsulfonyl)benzo[d]thiazol-4-ol(Cat. No.:)

2-(Methylsulfonyl)benzo[d]thiazol-4-ol

Cat. No.: B13148447
M. Wt: 229.3 g/mol
InChI Key: QNGPBDIMVZGGEY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzo[d]thiazol-4-ol (CAS 1936651-41-0) is a high-purity chemical reagent built on the versatile benzothiazole scaffold. With a molecular formula of C 8 H 7 NO 3 S 2 and a molecular weight of 229.28 g/mol, this compound is offered for research and development applications in medicinal and organic chemistry . The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles. Recent scientific literature demonstrates strong research interest in benzothiazole derivatives for developing new therapeutic agents. Specifically, analogues have shown promising activity as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, targets for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Other research avenues include the synthesis of benzothiazole-hydrazone hybrids, which have emerged as a new class of antileishmanial compounds with activity against Leishmania amazonensis . Furthermore, the broader class of thiazole-containing compounds has documented applications in antiviral and anticancer research , underscoring the scaffold's utility in drug discovery. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3S2 B13148447 2-(Methylsulfonyl)benzo[d]thiazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-1,3-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S2/c1-14(11,12)8-9-7-5(10)3-2-4-6(7)13-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGPBDIMVZGGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzothiazole and Thiazole Nuclei in Chemical Biology

The benzothiazole (B30560) nucleus, which is formed by the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.commdpi.com Heterocyclic compounds containing nitrogen and sulfur, such as thiazoles and benzothiazoles, form the core structure of numerous biologically active molecules. tandfonline.com The unique chemical properties of this scaffold allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. mdpi.comqu.edu.iq

Benzothiazole derivatives have demonstrated significant potential across various therapeutic areas. Their documented biological activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and neuroprotective properties. jchemrev.comtandfonline.comresearchgate.net The structural versatility of the benzothiazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune its pharmacological profile. pharmacyjournal.in This adaptability has made it a cornerstone in the design and discovery of new drugs. The presence of the thiazole moiety is also critical, as it is found in many potent therapeutic agents and natural products, including the antimicrobial drug sulfathiazole and the antiretroviral drug ritonavir.

Historical Context of Substituted Benzothiazoles in Medicinal Chemistry

The therapeutic potential of benzothiazole (B30560) derivatives has been recognized for decades, leading to extensive research and development. jyoungpharm.org Historically, these compounds were explored for a variety of applications, including as dyes and agricultural chemicals. ijper.org However, their value in medicine became increasingly apparent as researchers began to uncover their diverse biological activities. tandfonline.com

A significant milestone that attracted the attention of medicinal chemists to this scaffold was the development of Riluzole, a benzothiazole-containing drug approved for the management of amyotrophic lateral sclerosis (ALS). tandfonline.comnih.gov The success of Riluzole spurred further investigation into the neuroprotective and other central nervous system effects of benzothiazole derivatives. tandfonline.com Over the years, countless analogues have been synthesized and evaluated for a wide array of diseases. jyoungpharm.org Research has shown that substitutions on the benzothiazole ring system are crucial for their biological activity. For instance, modifications at the C-2 position have been a common strategy to generate compounds with enhanced potency and selectivity for various targets, leading to the development of agents with anticancer, antimicrobial, and anti-inflammatory effects. ijper.orgpnrjournal.com

Rationale for Investigating the 2 Methylsulfonyl Benzo D Thiazol 4 Ol Scaffold

The scientific rationale for investigating the 2-(Methylsulfonyl)benzo[d]thiazol-4-ol scaffold is built upon the established biological importance of each of its three key components: the benzothiazole (B30560) nucleus, the 2-methylsulfonyl group, and the 4-hydroxyl group.

The Benzothiazole Core : As established, this fused heterocyclic system is a proven pharmacophore associated with a multitude of biological activities. researchgate.net Its planar structure and electron distribution are conducive to binding with various enzymes and receptors. mdpi.com

The 2-Methylsulfonyl Group : The methylsulfonyl moiety at the C-2 position is a critical feature. The compound 2-(Methylsulfonyl)benzothiazole has been identified as a selective and highly reactive agent for blocking protein thiols, suggesting it can act as an electrophilic trap for the cysteine residues found in many enzymes. researchgate.net This mechanism makes it a promising candidate for an enzyme inhibitor. Furthermore, various methylsulfonyl benzothiazole derivatives have been synthesized and shown to possess significant anticancer and antimicrobial activities. tandfonline.compnrjournal.comsci-hub.se In some studies, nitrophenyl and ter-butyl sulphonamide-based methylsulfonyl benzothiazoles exhibited potent anticancer activity against the HeLa cell line. tandfonline.com

The 4-Hydroxyl Group : The placement of a hydroxyl (-OH) group on the benzene (B151609) ring of the scaffold is also a deliberate design choice. The presence of hydroxyl groups on benzothiazole derivatives has been shown to enhance their biological effects. Studies have reported that hydroxyl substitutions can lead to better anticancer activity. qu.edu.iqpharmacyjournal.innih.gov For example, fluorinated benzothiazole derivatives with hydroxyl groups on an attached phenyl ring showed potent activity against breast cancer cell lines. nih.gov Additionally, hydroxyl groups can contribute to increased antimicrobial efficacy and may confer antioxidant and neuroprotective properties by participating in free radical scavenging and metal chelation. scielo.brnih.gov

The combination of these three moieties into a single molecule—this compound—creates a unique scaffold with strong potential for novel biological activity, particularly as a targeted enzyme inhibitor or a selective anticancer agent.

Overview of Current Research Landscape and Future Directions

General Principles of Benzothiazole Core Synthesis

The benzothiazole framework, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a common motif in pharmacologically active compounds. mdpi.combohrium.com Its synthesis has been extensively studied, with two primary strategies being the condensation of 2-aminothiophenol (B119425) with various reagents and direct cyclization methods.

Condensation Reactions Involving 2-Aminothiophenol

The most prevalent and versatile method for synthesizing the benzothiazole nucleus is the condensation reaction of 2-aminothiophenol with a variety of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and their derivatives. mdpi.comresearchgate.net This approach allows for the direct installation of a substituent at the 2-position of the benzothiazole ring.

The reaction with aldehydes is particularly common, proceeding through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. A wide array of catalysts and oxidizing agents can be employed to facilitate this transformation, including environmentally benign options. For instance, catalysts like H2O2/HCl, SnP2O7, and samarium triflate have been used effectively. mdpi.commdpi.com The choice of catalyst and reaction conditions can influence the reaction time and yield significantly. mdpi.com

Similarly, condensation with carboxylic acids or their derivatives (like acid chlorides) provides another direct route to 2-substituted benzothiazoles. mdpi.comresearchgate.net These reactions often require dehydrating agents or catalysts to promote the cyclization. Microwave-assisted synthesis using P4S10 as a catalyst has been shown to be a rapid and efficient method for the condensation with fatty acids. mdpi.com

Below is a table summarizing various catalytic systems used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Catalyst/ReagentSolventConditionsYield RangeKey Advantages
H₂O₂/HClEthanolRoom Temperature85-94%Short reaction time, easy isolation. mdpi.com
SnP₂O₇EthanolReflux87-95%High yields, short reaction times, reusable catalyst. mdpi.com
IodineDMFNot specifiedGoodEfficient promotion of condensation. organic-chemistry.org
Samarium TriflateAqueous mediumMild conditionsGoodGreen synthesis, reusable catalyst. organic-chemistry.org
None (Air/DMSO)DMSONot specifiedGood to ExcellentCatalyst-free, simple procedure. organic-chemistry.org

Cyclization Approaches for Benzothiazole Ring Formation

Beyond condensation reactions with 2-aminothiophenol, other cyclization strategies are employed to construct the benzothiazole ring. These methods often involve the intramolecular formation of a C-S bond on a pre-functionalized benzene ring.

One significant approach is the cyclization of thioformanilides or thiobenzamides. mdpi.comorganic-chemistry.org For example, N-(2-chlorophenyl) benzothioamides can undergo an intramolecular C(aryl)-S bond-forming cyclization catalyzed by a BINAM–Cu(II) complex to yield 2-substituted benzothiazoles. ontosight.ai Radical cyclization of thioformanilides induced by reagents like chloranil (B122849) under irradiation also provides an efficient route. mdpi.com

Another established method, known as the Hugerschoff synthesis, involves the cyclization of arylthioureas, typically using bromine in chloroform, to form 2-aminobenzothiazoles. ontosight.ai This classic reaction has been adapted using various electrophilic bromine sources to achieve the conversion under mild conditions. ontosight.ai

These cyclization reactions are summarized in the table below.

Starting MaterialKey Reagent/CatalystReaction TypeProduct Type
N-(2-chlorophenyl) benzothioamideBINAM–Cu(II) complexIntramolecular C-S Coupling2-Aryl/Alkyl-benzothiazoles ontosight.ai
ThioformanilidesChloranil, IrradiationRadical Cyclization2-Substituted-benzothiazoles mdpi.com
ArylthioureasBromineElectrophilic Cyclization (Hugerschoff)2-Aminobenzothiazoles ontosight.ai
ThiobenzamidesPIFA or CANOxidative Cyclization2-Substituted-benzothiazoles mdpi.com

Targeted Synthesis of this compound and Related Sulfonyl-Benzothiazoles

The synthesis of the specifically substituted this compound requires a multi-step approach that combines the formation of the benzothiazole core with the precise introduction of the methylsulfonyl group at the C-2 position and the hydroxyl group at the C-4 position.

Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group is typically introduced at the 2-position of the benzothiazole ring via oxidation of a 2-(methylthio)benzothiazole (B1198390) precursor. This precursor can be synthesized from 2-mercaptobenzothiazole (B37678). The oxidation of the sulfide (B99878) to the sulfone is a critical step.

Various oxidizing agents can accomplish this transformation. For instance, the oxidation of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole to the corresponding sulfonyl derivative has been achieved using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid. A more common and often milder laboratory reagent for this type of oxidation is meta-Chloroperoxybenzoic acid (m-CPBA). The reaction involves the conversion of the thioether first to a sulfoxide (B87167) and then to the sulfone upon further oxidation.

It has been noted that placing a leaving group, such as a methylsulfonyl group, at the C-2 position makes the benzothiazole susceptible to nucleophilic attack by thiols, highlighting the reactivity of this functional group.

Functionalization at the Benzothiazole-4-ol Position

Introducing a hydroxyl group at the 4-position of the benzothiazole ring presents a distinct synthetic challenge. The strategy for this functionalization often depends on the availability of starting materials.

One viable pathway involves starting with a pre-functionalized aniline (B41778) derivative. For example, a process for preparing 4-chloro-2-hydroxybenzothiazole begins with 2-amino-4-chlorobenzothiazole. google.com This precursor is diazotized and subsequently hydrolyzed to yield the 4-chloro-2-hydroxybenzothiazole. google.com This suggests that a similar route starting from a 2-amino-4-hydroxythiophenol (or a protected version) could be used to construct the desired 4-hydroxybenzothiazole scaffold.

Unified Approaches to Benzo[d]thiazol-2-yl-Sulfonamides

While the target molecule is a sulfone, the synthesis of the closely related benzo[d]thiazol-2-yl-sulfonamides provides significant insight into the formation of the C2-SO2 bond. Research has established unified approaches that start from the readily available benzo[d]thiazole-2-thiol. These strategies are versatile and allow for the construction of a library of sulfonamide derivatives.

Three main strategies have been developed:

S-Oxidation/S-N Coupling: This approach involves the initial oxidation of benzo[d]thiazole-2-thiol to a sodium benzo[d]thiazole-2-sulfinate intermediate. This sulfinate is then coupled with an amine to form the sulfonamide.

S-N Coupling/S-Oxidation: In this sequence, the benzo[d]thiazole-2-thiol is first coupled with an amine to form a sulfenamide. This intermediate is then oxidized to the desired sulfonamide.

S-Oxidation/S-F Bond Formation/SuFEx: This modern approach involves oxidizing the starting thiol to the sulfinate salt, which is then converted to a benzo[d]thiazole-2-sulfonyl fluoride (B91410) (BT-SO2F) using a fluorinating agent like Selectfluor. This sulfonyl fluoride is a stable and highly reactive intermediate that can readily react with various primary and secondary amines in a Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction to yield the final sulfonamides.

These unified approaches provide robust and flexible methods for creating the C2-SO2N linkage, which is structurally analogous to the C2-SO2C bond in the target molecule.

Multi-Step Synthesis Pathways

The synthesis of this compound and its analogs often involves multi-step reaction sequences, allowing for the introduction of various functional groups and modifications to the benzothiazole core. A common strategy involves the initial construction of the benzothiazole ring system, followed by functionalization at the C2 position with a methylsulfonyl group.

One reported pathway to obtain 2-sulfonyl benzothiazole derivatives begins with the reaction of 2-aminobenzothiazole (B30445) with chloroacetylchloride, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequently with 4,7-dichloroquinoline (B193633) to yield N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. researchgate.net Another approach involves the synthesis of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole, which is then oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole 1,1-dioxide. mdpi.com This intermediate can then undergo further reactions, such as a click reaction with an aryl azide, to introduce additional complexity to the molecule. mdpi.com

A two-step, one-pot synthesis for 2-(benzylsulfonyl)benzothiazoles has also been described, starting from 2-mercaptobenzothiazole and benzyl (B1604629) halides in an environmentally friendly aqueous medium. researchgate.net This method highlights a more direct route to sulfonyl-functionalized benzothiazoles.

Furthermore, multi-step syntheses have been employed to create complex heterocyclic systems fused to the benzothiazole core. For instance, the synthesis of furo[2,3-g]benzothiazoles can be achieved through a sequence involving the reaction of 2-hydroxy-5-nitroacetophenone with ethyl bromoacetate, followed by reduction of the nitro group and subsequent thiazole ring formation using ammonium (B1175870) thiocyanate (B1210189) and bromine. nih.gov Such multi-step continuous-flow syntheses are also being developed to produce highly functionalized 2-(1H-indol-3-yl)thiazoles, demonstrating the adaptability of sequential reactions in modern synthetic chemistry. nih.gov

The synthesis of 2-substituted benzothiazole derivatives with potential anticancer and antioxidant activities has been achieved in two steps, yielding compounds like 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole and its 4-fluorostyryl analog. nih.gov These pathways underscore the versatility of multi-step approaches in generating a diverse library of benzothiazole derivatives for biological evaluation.

Advanced Synthetic Methodologies and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzothiazole derivatives. These innovations include the application of green chemistry principles, the use of novel catalytic systems, and the strategic design of molecules with multiple biological activities.

Green Chemistry Approaches (e.g., Microwave Irradiation, Solvent-Free Reactions, Ultrasound Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact and improve reaction efficiency. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. unife.it For instance, the synthesis of hydroxy phenyl benzothiazoles from 2-aminothiophenol and aromatic aldehydes has been successfully achieved using microwave irradiation, which was found to be approximately 25 times faster than conventional methods, with a 12 to 20% increase in yield. unife.it Glycerol has been utilized as a green solvent in the microwave-assisted synthesis of benzothiazole derivatives, offering an environmentally benign alternative to volatile organic solvents. nih.gov

Solvent-free reaction conditions represent another key green chemistry approach. The synthesis of 2-substituted benzothiazoles has been efficiently carried out by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature without any solvent, resulting in excellent yields and short reaction times. biointerfaceresearch.com Similarly, a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine has been reported to produce benzothiazole derivatives in excellent yields within 10 minutes. The use of reusable catalysts like NaY zeolite under microwave and solvent-free conditions for the synthesis of substituted benzothiazoles further enhances the green credentials of these methods.

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of benzothiazole derivatives. This method can accelerate reaction rates and improve yields. For example, a catalyst- and solvent-free, one-pot synthesis of imidazo[2,1-b]thiazoles and benzo[d]imidazo[2,1-b]thiazoles has been achieved under ultrasonic irradiation with good to excellent yields.

Below is a data table comparing different green synthesis methodologies for benzothiazole derivatives:

MethodologyKey FeaturesExample ReactionAdvantagesReference
Microwave IrradiationUse of microwave energy to accelerate reactions.2-aminothiophenol + aromatic aldehydes in ethanol.Reduced reaction time, increased yield. nih.govunife.it
Solvent-Free ReactionsReactions conducted in the absence of a solvent.2-aminothiophenol + aromatic benzoyl chlorides at room temperature.Reduced waste, cost-effective, simplified purification. biointerfaceresearch.com
Ultrasound SynthesisUse of ultrasonic waves to promote chemical reactions.One-pot synthesis of imidazo[2,1-b]thiazoles.Energy efficient, can be performed at lower temperatures.

Catalytic Systems in Benzothiazole Synthesis (e.g., Metal-Catalyzed Reactions, Organocatalysis)

The development of novel catalytic systems has revolutionized the synthesis of benzothiazoles, offering improved efficiency, selectivity, and substrate scope. Both metal-based catalysts and organocatalysts have been extensively explored.

Metal-Catalyzed Reactions: Transition metal catalysts, including palladium, copper, and ruthenium, have been widely used in the formation of the benzothiazole ring. For example, Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas is an effective method for producing 2-(dialkylamino)benzothiazoles. Copper catalysts, such as CuBr and CuI, have also proven effective in the synthesis of benzothiazole derivatives, often using water as a solvent, which adds to the green aspect of the process. A copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce 2-aminobenzothiazoles in high yields. More recently, the use of a cellulose-based nanocatalyst, Fe₃O₄@NCs/Sb(V), has been described for the solvent-free synthesis of 4H-pyrimido[2,1-b]benzothiazoles, with the catalyst being reusable for up to five cycles without significant loss of activity.

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and complex benzothiazole-containing molecules. Chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles from 2-benzothiazolimines and aldehydes, yielding products with excellent diastereoselectivities and enantioselectivities. This approach is valuable for the creation of pharmacologically active molecules. Enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been employed for the chemo- and regioselective synthesis of benzothiazole-containing 1,2,3-triazoles under ambient conditions. This method is attractive due to the commercial availability of the starting materials and catalysts, as well as its diverse substrate scope.

The following table provides an overview of different catalytic systems used in benzothiazole synthesis:

Catalyst TypeCatalyst ExampleReaction TypeAdvantagesReference
Metal-CatalyzedPd(OAc)₂Intramolecular oxidative cyclization.High yields.
Metal-CatalyzedCuBrSynthesis of 2-mercaptobenzothiazole derivatives.Inexpensive catalyst, use of water as solvent.
OrganocatalysisChiral AmineAsymmetric [4+2] cyclization.High enantioselectivity, metal-free.
OrganocatalysisEnolate-mediated[3+2] cycloaddition.High chemo- and regioselectivity, mild conditions.

Pluripotent Molecule Strategies Utilizing Benzo[d]thiazolylsulfonyl Derivatives

In the context of medicinal chemistry, a "pluripotent molecule" strategy refers to the design of a single compound that can interact with multiple biological targets, potentially offering a more effective therapeutic approach for complex diseases. The benzothiazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, making it an ideal core for the development of such multi-targeted or multifunctional agents.

The incorporation of a methylsulfonyl group onto the benzothiazole ring can further enhance its biological activity and modulate its physicochemical properties. The design of benzo[d]thiazolylsulfonyl derivatives as pluripotent molecules involves the strategic combination of the benzothiazole core with other pharmacophores to create hybrid molecules with a broader spectrum of activity.

For example, research has focused on designing benzothiazole derivatives that exhibit combined photoprotective, antioxidant, and antiproliferative activities. In one study, a series of benzothiazole derivatives were synthesized and evaluated for these multifunctional properties, with structure-activity relationship (SAR) studies indicating that substitutions at the 2 and 6 positions of the benzothiazole ring are crucial for these activities. The long-wavelength UV absorption, which is important for sunscreen applications, was found to be influenced by the intramolecular charge transfer between an electron-donating phenolic group and the electron-withdrawing benzothiazole and neighboring sulfonamidic or carboxylic chromophores.

Furthermore, benzothiazole-based compounds have been designed as inhibitors of multiple enzymes involved in various diseases. For instance, benzothiazole derivatives have been investigated as inhibitors of enzymes crucial for bacterial cell survival, such as those involved in cell-wall synthesis, DNA replication, and essential biosynthetic pathways. The benzothiazole scaffold has also been a key component in the development of anticancer agents that can target multiple pathways involved in tumor growth and progression.

The design strategy for these pluripotent molecules often involves computational methods, such as molecular docking, to predict the binding interactions of the designed compounds with their intended biological targets. This in silico approach, combined with synthetic chemistry and biological evaluation, allows for the rational design of novel benzo[d]thiazolylsulfonyl derivatives with tailored multifunctional properties.

Functional Group Transformations at the 4-Hydroxyl Position

The hydroxyl group at the 4-position of the benzothiazole ring is a prime site for functionalization. Its nucleophilic character allows for a variety of transformations, including alkylation and acylation reactions, leading to the formation of ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Alkylation and Acylation Reactions

Alkylation Reactions: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonation with a suitable base to form an alkoxide, followed by reaction with an alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of base and solvent is critical to ensure efficient and selective O-alkylation over potential N-alkylation of the thiazole ring.

ReagentBaseSolventProduct Type
Alkyl Halide (R-X)K₂CO₃, NaHDMF, Acetone4-Alkoxy derivative
Dialkyl Sulfate ((R)₂SO₄)K₂CO₃, NaOHDichloromethane4-Alkoxy derivative

Acylation Reactions: Acylation of the 4-hydroxyl group leads to the formation of esters. This can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

ReagentBase/CatalystSolventProduct Type
Acyl Chloride (RCOCl)Pyridine, TriethylamineDichloromethane, THF4-Acyloxy derivative
Acid Anhydride (B1165640) ((RCO)₂O)Pyridine, DMAPDichloromethane4-Acyloxy derivative
Carboxylic Acid (RCOOH)DCC, EDCDichloromethane, DMF4-Acyloxy derivative

Ether and Ester Formation

The formation of ethers and esters from this compound is a key strategy for modifying its properties. Ether formation, often achieved through Williamson ether synthesis, introduces an alkoxy group that can enhance the lipophilicity and metabolic stability of the compound. For instance, reaction with benzyl bromide in the presence of a base would yield the corresponding 4-benzyloxy derivative.

Ester formation, on the other hand, can be used to introduce a wide variety of functional groups. The resulting esters can act as prodrugs, which are cleaved in vivo to release the active 4-hydroxy compound. The reactivity of the hydroxyl group towards acylation allows for the synthesis of a diverse library of ester derivatives with varying electronic and steric properties.

Modifications and Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group at the 2-position of the benzothiazole ring is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. This moiety can undergo several transformations, providing another avenue for derivatization.

Reductive and Oxidative Conversions

While the methylsulfonyl group is generally stable, it can potentially be reduced to a methylsulfinyl or even a methylthio group under specific and often harsh reducing conditions. Such transformations would dramatically alter the electronic properties of the benzothiazole ring. Conversely, further oxidation of the sulfonyl group is not possible as sulfur is already in its highest oxidation state (+6).

Nucleophilic Substitution at the Sulfonyl Group

The 2-methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nature of the sulfonyl group activates the C2 position of the benzothiazole ring towards nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, leading to the formation of 2-substituted benzothiazole derivatives. The 4-hydroxyl group may require protection prior to carrying out these reactions to avoid undesired side reactions.

NucleophileProduct Type
Amine (R₂NH)2-Amino-benzothiazole derivative
Alkoxide (RO⁻)2-Alkoxy-benzothiazole derivative
Thiolate (RS⁻)2-Thioether-benzothiazole derivative

Diversification and Substitution on the Benzothiazole Nucleus

The benzothiazole ring itself can be a target for further functionalization, although the presence of the electron-withdrawing methylsulfonyl group and the hydroxyl group can direct the regioselectivity of these reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur on the benzene portion of the nucleus. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of such reactions.

Recent studies have shown that direct C-H functionalization can be a powerful tool for the diversification of benzothiazole scaffolds. For example, arylation at the 4-position of 2-methylsulfinylbenzazoles has been achieved through activation with triflic anhydride in the presence of phenols. rsc.org This type of transformation, if applicable to the 2-methylsulfonyl analogue, would offer a direct method for introducing aryl groups onto the benzothiazole nucleus, further expanding the chemical space accessible from this scaffold.

Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of the this compound scaffold is primarily governed by the powerful activating and directing effect of the 4-hydroxyl group. libretexts.orguomustansiriyah.edu.iq As an electron-donating group, the hydroxyl moiety significantly increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself. uomustansiriyah.edu.iqlumenlearning.com

The 2-methylsulfonyl group, being part of the fused thiazole ring, exerts a deactivating effect on the entire benzothiazole system through electron withdrawal. However, the directing influence of the hydroxyl group is expected to dominate, facilitating substitution on the otherwise moderately reactive benzene portion of the scaffold. youtube.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to yield predominantly 5- and 7-substituted derivatives. The ratio of these isomers would be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsPredicted Major ProductsRationale
Nitration HNO₃, H₂SO₄5-Nitro- and 7-nitro-2-(methylsulfonyl)benzo[d]thiazol-4-olThe -OH group is a strong ortho, para-director, activating the C5 and C7 positions towards the nitronium ion (NO₂⁺) electrophile. libretexts.org
Halogenation Br₂, FeBr₃5-Bromo- and 7-bromo-2-(methylsulfonyl)benzo[d]thiazol-4-olThe strongly activating -OH group facilitates electrophilic bromination at the positions electronically enriched by its donating effect. libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl- and 7-acyl-2-(methylsulfonyl)benzo[d]thiazol-4-olAcylation is expected at the activated C5 and C7 positions, though the reaction may require careful optimization due to potential complexation of the Lewis acid with the scaffold's heteroatoms.

Palladium-Catalyzed Coupling Reactions

The this compound scaffold is well-suited for derivatization via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com These strategies typically involve the introduction of a halide or triflate onto the aromatic ring, which then serves as a handle for coupling.

Following regioselective halogenation at the C5 or C7 positions as described above, the resulting halo-derivatives can serve as substrates in Suzuki-Miyaura reactions to introduce new aryl or heteroaryl moieties. nih.govresearchgate.netnih.gov Similarly, Heck reactions could be employed to append alkenyl groups. masterorganicchemistry.com

Another powerful approach is the direct C-H functionalization, which bypasses the need for pre-functionalization with a halogen. mdpi.com In the context of the benzothiazole scaffold, the thiazole nitrogen can act as a directing group to facilitate palladium-catalyzed C-H activation and subsequent arylation at the adjacent C7 position. mdpi.com This provides a complementary method to functionalize the scaffold with high regioselectivity. The methylsulfonyl group at the C2 position could also potentially act as a leaving group in certain desulfitative cross-coupling reactions, allowing for direct functionalization at this site. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions for Scaffold Derivatization
Reaction NameSubstrate RequirementCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki-Miyaura Coupling 5- or 7-Halo derivativeAryl/heteroaryl boronic acid5- or 7-Aryl derivativePd(PPh₃)₄, Base (e.g., K₂CO₃) nih.gov
Heck Coupling 5- or 7-Halo derivativeAlkene5- or 7-Alkenyl derivativePd(OAc)₂, Ligand (e.g., PPh₃) masterorganicchemistry.com
Direct C-H Arylation Native scaffoldAryl halide7-Aryl derivativePd(OAc)₂ or PdCl₂, Base (e.g., PivOK) mdpi.com

Heterocyclic Ring Fusions and Hybridization Techniques

The 4-hydroxyl group is a key functional handle for constructing novel fused-ring systems onto the benzothiazole core. This approach allows for the creation of polycyclic hybrid molecules with potentially unique chemical and biological properties. Annulation strategies can be designed where the phenolic oxygen acts as an internal nucleophile, cyclizing onto an electrophilic center tethered to the adjacent C5 position.

For example, a Claisen rearrangement of a 4-allyloxy derivative could install an allyl group at the C5 position, which could then be subjected to oxidative cyclization to form a fused furan (B31954) ring. Alternatively, reaction of the 4-hydroxyl group with bifunctional reagents can lead to the formation of new heterocyclic rings. For instance, condensation with β-ketoesters (Pechmann condensation) or α,β-unsaturated carboxylic acids could yield fused pyranone structures. Such strategies are common in the synthesis of complex heterocyclic systems. jocpr.com

Table 3: Representative Strategies for Heterocyclic Ring Fusion
Reaction TypeReagents/IntermediatesResulting Fused Ring
Pechmann Condensation Ethyl acetoacetate, Acid catalystFused α-pyrone
Annulation via Michael Addition α,β-Unsaturated ketone, followed by cyclizationFused dihydropyran
O-Alkylation and Cyclization 1,2-Dibromoethane, followed by base-induced cyclizationFused dihydrodioxine

Regioselective Derivatization Approaches for Scaffold Optimization

Effective optimization of the this compound scaffold relies on the strategic and regioselective introduction of functional groups. The inherent electronic biases of the molecule provide a clear roadmap for achieving this control.

The primary and most predictable method for regioselective functionalization is through electrophilic aromatic substitution, where the 4-hydroxyl group robustly directs incoming electrophiles to the C5 and C7 positions. uomustansiriyah.edu.iq This allows for the selective introduction of nitro, halo, or acyl groups, which can serve as versatile handles for subsequent transformations. For instance, a nitro group introduced at C5 or C7 can be reduced to an amine, which can then be acylated or used as a building block for further heterocyclic ring fusions. nih.gov

A sequential derivatization strategy offers a powerful path to complex analogues:

Initial Functionalization : Perform an electrophilic aromatic substitution (e.g., bromination) to selectively install a functional handle at the C5 or C7 position.

Cross-Coupling : Utilize the installed halogen as a coupling site for a palladium-catalyzed reaction (e.g., Suzuki coupling) to introduce aryl diversity. nih.gov

Hydroxyl Group Modification : The 4-hydroxyl group can be alkylated or acylated to modify solubility and hydrogen-bonding properties, or it can be used as a nucleophilic partner in ring-fusion reactions.

C-H Activation : For selective C7 functionalization, direct C-H activation protocols can be employed, leveraging the directing capacity of the thiazole nitrogen atom. mdpi.com

By combining these approaches, chemists can systematically explore the chemical space around the core scaffold, enabling a thorough investigation of structure-activity relationships. The ability to selectively modify the C5 and C7 positions, in addition to the C4-hydroxyl group, provides a versatile platform for scaffold optimization.

Enzymatic Inhibition Studies and Molecular Basis

While direct inhibitory studies of this compound on human thymidylate synthase (hTS) are not extensively documented in publicly available research, the inhibition of hTS is a recognized mechanism for anticancer compounds. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Its inhibition leads to a "thymineless death" of rapidly dividing cells, making it a key target in cancer therapy.

Inhibitors of hTS can act through various mechanisms. Classical inhibitors are often folate analogs that compete with the natural substrate. However, non-classical, non-folate inhibitors have also been developed that may bind to allosteric sites on the enzyme. Some inhibitors have been shown to disrupt the dimeric structure of hTS, which is essential for its catalytic activity. The potential of this compound to act as an hTS inhibitor would likely involve interactions with the enzyme's active site or allosteric regions, potentially interfering with substrate binding or the conformational changes necessary for catalysis. Further research, including enzymatic assays and structural biology studies, is needed to elucidate any direct effects of this specific compound on hTS activity and its potential for dimer disruption.

Derivatives containing the thiazole-methylsulfonyl scaffold have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These ubiquitous zinc-containing metalloenzymes play a critical role in physiological processes such as pH regulation and CO2 transport.

In a study on a series of thiazole-methylsulfonyl derivatives, in vitro inhibition of hCA I and hCA II was evaluated using the esterase method. The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined for these compounds. For hCA I, the IC50 values ranged from 39.38 to 198.04 μM, while for hCA II, the range was 39.16 to 86.64 μM. nih.gov For comparison, the standard carbonic anhydrase inhibitor Acetazolamide exhibited IC50 values of 18.11 μM and 20.65 μM for hCA I and hCA II, respectively. nih.gov This indicates that while the thiazole-methylsulfonyl derivatives are inhibitors of these enzymes, their potency is less than that of Acetazolamide.

The presence of the methylsulfonyl group on the benzothiazole core has been noted to enhance inhibitory activity against carbonic anhydrases. tandfonline.com It is proposed that the oxygen atoms of the sulfonyl group can form additional interactions with amino acid residues within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex. tandfonline.com Molecular docking studies have further suggested that these compounds can form stable interaction networks with the targeted enzymes. nih.gov

Table 1: Inhibitory Activity of Thiazole-Methylsulfonyl Derivatives against hCA I and hCA II

Isoenzyme IC50 Range (μM) Acetazolamide IC50 (μM)
hCA I 39.38 - 198.04 18.11

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govbrc.hu The ATP-binding site of the GyrB subunit of DNA gyrase is a well-validated target for antibacterial agents. brc.hu Benzothiazole-based compounds have been extensively investigated as inhibitors of this site. nih.govscispace.com

The mechanism of inhibition involves the binding of the benzothiazole scaffold to the ATP-binding pocket of GyrB, preventing the hydrolysis of ATP and the subsequent conformational changes required for DNA supercoiling. nih.govjic.ac.uk X-ray crystallography studies of benzothiazole inhibitors in complex with the E. coli GyrB24 domain have provided detailed insights into these interactions. nih.govdiva-portal.org The benzothiazole core typically forms key interactions within the active site, and substituents on the ring system can further modulate binding affinity and specificity. diva-portal.org For instance, a carboxylic acid group can form important salt bridge interactions, while other substituents can engage in hydrophobic contacts within the pocket. diva-portal.org

Monoamine oxidases (MAO) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. nih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. mdpi.com

Benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-B. tandfonline.comdoaj.orgnih.gov For example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives showed potent and selective MAO-B inhibitory activity, with one compound exhibiting an IC50 value of 0.062 µM in a competitive and reversible manner. tandfonline.com Another study on alkyloxy substituted benzothiazole derivatives identified compounds with IC50 values as low as 0.0028 µM for MAO-B. doaj.org

The inhibitory mechanism of these compounds involves their binding to the active site of the MAO enzyme. Molecular docking studies suggest that the benzothiazole core and its substituents can interact with the hydrophobic substrate cavity and the "aromatic cage" formed by FAD and tyrosine residues. mdpi.com For instance, a sulfonamide group has been shown to bind and interact with residues of the substrate cavity. mdpi.com The methylsulfonyl group in this compound could potentially engage in similar interactions within the MAO active site, suggesting a plausible role as an MAO inhibitor, likely with selectivity for the MAO-B isoform.

Table 2: MAO-B Inhibitory Activity of Selected Benzothiazole Derivatives

Compound Type Representative IC50 (µM)
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 0.062
6-((3-chlorobenzyl)oxy)benzo[d]thiazole 0.0028

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. plos.orgnih.gov It is a key target for the development of new anti-tubercular drugs. plos.org Benzothiazole-containing compounds, particularly benzothiazinones (BTZs), are a promising class of DprE1 inhibitors. vlifesciences.comnih.gov

The inhibition of DprE1 by these compounds can occur through both covalent and non-covalent mechanisms. nih.govasm.org Covalent inhibitors often contain a nitro group that is reduced by the flavin cofactor of DprE1 to a reactive nitroso species. nih.gov This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition. nih.govasm.org Non-covalent inhibitors bind to the active site and interfere with substrate binding through hydrophobic and van der Waals interactions. vlifesciences.com

Structure-guided drug design has led to the development of sulfone-containing benzothiazinone derivatives as DprE1 inhibitors. nih.govasm.org These compounds were shown to efficiently inhibit DprE1 and form covalent adducts with the active-site cysteine. nih.govasm.org Although specific data for this compound is not available, the presence of the benzothiazole core and a sulfonyl group suggests a potential for this compound to interact with DprE1, contributing to anti-tubercular activity.

The benzothiazole scaffold has been associated with the modulation of various other enzymatic targets, including those within the mitochondria, which can lead to the induction of apoptosis in cancer cells.

A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This process involves the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors from the mitochondria. nih.gov

Furthermore, benzothiazole derivatives have been identified as inhibitors of other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic diseases. researchgate.net The diverse biological activities of benzothiazole-containing compounds underscore the potential for this compound to interact with a range of enzymatic targets, contributing to a broader pharmacological profile.

Receptor Ligand Binding and Modulation

The interaction of a small molecule with a protein receptor is the first step in a cascade of events that leads to a pharmacological response. The affinity and selectivity of this binding are crucial determinants of a compound's efficacy and potential side effects.

While direct studies on this compound binding to sigma (σ) receptors are not extensively documented, the benzothiazole scaffold is a known pharmacophore for σ receptor ligands. Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. sigmaaldrich.com

Benzothiazole and related benzoxazole (B165842) derivatives have been shown to exhibit significant and preferential affinity for σ1 and σ2 receptors. nih.gov For instance, the benzothiazole thione derivative CM156 has been identified as a sigma receptor antagonist. nih.gov Structural modifications to the benzothiazole core, particularly at the 3-position, can yield compounds with high affinity for the σ1 receptor subtype. These interactions suggest that the benzothiazole nucleus of this compound could serve as a foundational structure for engaging with sigma receptors, potentially modulating their activity. The specific binding affinity would be influenced by the electronic effects of the methylsulfonyl group and the hydrogen-bonding capacity of the hydroxyl group.

Binding Affinity of Representative Benzothiazole Derivatives for Sigma (σ) Receptors
CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
SN79 (benzoxazole derivative)σ127 nih.gov
SN79 (benzoxazole derivative)σ27 nih.gov

Thiazole derivatives interact with the active sites of protein receptors through a variety of non-covalent interactions. Molecular docking studies reveal that these interactions are key to their biological activity. nih.gov The binding is often governed by a combination of forces, including:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while substituents like the hydroxyl group in this compound can act as hydrogen bond donors.

Pi-Interactions: The aromatic thiazole ring can engage in π-π stacking with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in the receptor's binding pocket. nih.gov It can also participate in π-H interactions. nih.gov

Hydrophobic Interactions: Alkyl and aryl substituents on the thiazole ring can form hydrophobic interactions with nonpolar residues in the binding site.

In silico studies of various thiazole derivatives have shown that the primary amino acid residues involved in binding include lysine, asparagine, glutamate, alanine, serine, and tryptophan. nih.gov The combination of H-donor, H-acceptor, π-H, and π-π interactions contributes to the stable binding of these ligands to their respective receptors. nih.gov

Mechanistic Insights into Broad-Spectrum Biological Activities

The diverse biological effects of benzothiazole derivatives stem from their ability to modulate multiple cellular pathways.

The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.net

Recent studies on 2-substituted benzothiazoles have elucidated a more detailed mechanism involving the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB. nih.gov This inhibition leads to a downstream reduction in the expression and activity of COX-2 and iNOS, thereby mitigating the inflammatory response. nih.gov The presence of the methylsulfonyl group, a known pharmacophore in several COX-2 inhibitors, may enhance this activity in this compound.

Anti-inflammatory Activity of a Representative Benzothiazole Derivative
CompoundAssayInhibition (%) at 3hReference
Compound 17c (benzothiazole derivative)Carrageenan-induced rat paw edema80% nih.gov
Compound 17i (benzothiazole derivative)Carrageenan-induced rat paw edema78% nih.gov

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity through various mechanisms of action. nih.gov The specific mode of action is often dependent on the substitution pattern on the benzothiazole ring.

Enzyme Inhibition: A significant antibacterial mechanism for sulfonamide-containing benzothiazoles is the inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is crucial for the bacterial synthesis of folic acid, an essential nutrient. By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacterial growth inhibition. nih.gov Other bacterial enzymes targeted by benzothiazole derivatives include DNA gyrase, which is essential for DNA replication, and dihydroorotase. nih.gov

Membrane Disruption: Some benzothiazole amides have been shown to perturb the integrity of the bacterial cell membrane. rsc.org This disruption can lead to the leakage of essential intracellular components and ultimately cell death.

DNA Interaction: In addition to enzyme inhibition, certain derivatives can exert their effect intracellularly by binding to bacterial DNA. rsc.org The extended π-delocalized system of the benzothiazole ring is capable of intercalating with DNA molecules via π–π stacking interactions, which can interfere with DNA replication and transcription processes. nih.gov

The effectiveness of these compounds is influenced by factors such as electron density. Electron-donating groups can enhance antibacterial activity, but excessively high electron density may impede diffusion across the bacterial cell wall. rsc.org

Minimum Inhibitory Concentration (MIC) of Representative Benzothiazole Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
Compound A07S. aureus15.6 rsc.org
Compound A07E. coli7.81 rsc.org
Compound A07K. pneumoniae3.91 rsc.org
Compound 66cP. aeruginosa3.1-6.2 nih.gov
Compound 41cE. coli3.1 nih.gov

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). derpharmachemica.com Benzothiazole derivatives have demonstrated significant radical scavenging potential. derpharmachemica.comresearchgate.net The primary mechanisms underlying their antioxidant activity include:

Free Radical Scavenging: These compounds can directly neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. derpharmachemica.comresearchgate.net The scavenging action terminates the oxidative chain reactions that can damage cellular components.

Hydrogen Atom Transfer (HAT): Phenolic compounds, such as this compound with its hydroxyl group, can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting benzothiazole radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

Electron Transfer: Antioxidant activity can also proceed via an electron transfer mechanism, where the benzothiazole derivative donates an electron to reduce the free radical. nih.govnih.gov

The efficiency of these processes is related to the electronic properties of the molecule, which can be studied using computational methods like Density Functional Theory (DFT).

Antioxidant Activity of Representative Benzothiazole Derivatives
CompoundAssayActivityReference
BTA-1DPPH ScavengingGood derpharmachemica.com
BTA-4ABTS ScavengingGood derpharmachemica.com
BTA-8DPPH ScavengingGood derpharmachemica.com
BTA-12ABTS ScavengingGood derpharmachemica.com

No Publicly Available Research Found on the Anticonvulsant Mechanisms of this compound

Following a comprehensive and targeted search of scientific literature and databases, no specific in vitro or in silico research detailing the anticonvulsant activity or molecular mechanisms of the chemical compound This compound could be identified.

The performed searches aimed to uncover studies related to the mechanistic hypotheses of this specific compound's potential anticonvulsant effects. However, the inquiries consistently resulted in a lack of direct findings. The scientific community has published research on the anticonvulsant properties of the broader classes of benzothiazole and thiazole derivatives, but none of these studies specifically name or investigate this compound.

Therefore, it is not possible to provide an article on the molecular mechanisms of biological activity for this particular compound as requested, due to the absence of available data in the public domain.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 2-(Methylsulfonyl)benzo[d]thiazol-4-ol is intrinsically linked to the nature and position of its substituents. The interplay between the 4-hydroxyl group, the 2-methylsulfonyl moiety, and substitutions on the benzene (B151609) ring dictates its interaction with biological targets, thereby influencing its potency and selectivity.

Influence of the 4-Hydroxyl Group on Activity

The hydroxyl group at the 4-position of the benzothiazole (B30560) ring is a critical determinant of the molecule's biological activity. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues within the active site of a target protein. Studies on related benzothiazole derivatives have shown that the presence and position of a hydroxyl group can significantly impact their pharmacological effects. For instance, in some contexts, a phenolic hydroxyl group can enhance binding affinity through hydrogen bonding with residues such as glutamate, aspartate, or serine.

The bioisosteric replacement of the 4-hydroxyl group with other functionalities, such as a methoxy (B1213986) or an amino group, can lead to significant changes in activity. A methoxy group, for example, can act as a hydrogen bond acceptor but not a donor, and its increased lipophilicity can alter the compound's pharmacokinetic properties. The complete removal or relocation of the hydroxyl group would likely disrupt key binding interactions, leading to a reduction or loss of activity.

Table 1: Postulated Impact of 4-Position Substituents on Activity
Substituent at Position 4Potential InteractionPredicted Impact on Activity
-OH (Hydroxyl)Hydrogen bond donor/acceptorPotentially high activity
-OCH3 (Methoxy)Hydrogen bond acceptor, increased lipophilicityActivity may be retained or altered
-NH2 (Amino)Hydrogen bond donorPotential for retained or enhanced activity
-H (Hydrogen)Loss of hydrogen bondingLikely reduced activity

Role of the Methylsulfonyl Moiety in Ligand-Target Interactions

The methylsulfonyl group at the 2-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence significantly influences the electronic properties of the benzothiazole ring system and provides a key interaction point with biological targets. The sulfonyl oxygens can form strong hydrogen bonds with backbone amides or specific amino acid side chains within a receptor's binding pocket.

In various classes of enzyme inhibitors, the sulfonyl group is known to be a critical pharmacophoric feature. For instance, in inhibitors of carbonic anhydrase, a sulfonamide group (a close relative of the methylsulfonyl group) coordinates directly with the zinc ion in the active site. It is plausible that the methylsulfonyl moiety of this compound engages in similar strong, directional interactions that are crucial for its biological effect. Replacing the methylsulfonyl group with a less polar or non-hydrogen bonding group would likely abrogate this key interaction and significantly diminish the compound's potency.

Effects of Benzene Ring Substitutions on Pharmacological Profiles

Modifications to the benzene portion of the benzothiazole scaffold offer a valuable avenue for fine-tuning the pharmacological profile of this compound. The introduction of various substituents can modulate factors such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Table 2: Predicted Effects of Benzene Ring Substitutions
SubstituentPositionPotential EffectPredicted Pharmacological Impact
-Cl6 or 7Electron-withdrawing, increased lipophilicityMay enhance binding and/or alter selectivity
-CH35 or 6Electron-donating, increased lipophilicityCould improve hydrophobic interactions
-NO26Strongly electron-withdrawingMay significantly alter electronic properties and binding
-OCH37Electron-donating, potential H-bond acceptorCould introduce new binding interactions

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of this compound is a key determinant of its ability to bind to its biological target. Conformational analysis, typically performed using computational chemistry methods, can identify the low-energy conformations of the molecule. The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution.

For this compound, rotation around the bond connecting the methylsulfonyl group to the benzothiazole ring is a key flexible point. The dihedral angle between the methyl group and the plane of the benzothiazole ring can influence the orientation of the sulfonyl oxygens and their ability to form hydrogen bonds. Computational studies on similar benzothiazole derivatives suggest that a relatively planar conformation of the bicyclic ring system is generally favored. Identifying the preferred orientation of the 4-hydroxyl and 2-methylsulfonyl groups is crucial for understanding the precise geometry required for optimal target engagement.

Ligand-Target Interaction Profiling and Hotspot Mapping

To understand how this compound interacts with its biological target, molecular docking and simulation studies can be employed. These computational techniques can predict the binding mode of the ligand within the active site of a protein and identify key interactions. "Hotspots" are regions within the binding site that contribute significantly to the binding energy.

For this molecule, key interaction points, or pharmacophoric features, would likely include:

A hydrogen bond donor: The 4-hydroxyl group.

A hydrogen bond acceptor: The oxygens of the 2-methylsulfonyl group and the nitrogen of the thiazole (B1198619) ring.

An aromatic/hydrophobic region: The benzene ring.

Hotspot mapping would aim to identify the specific amino acid residues that form favorable interactions with these features. For example, the 4-hydroxyl group might interact with a charged residue like aspartate, while the methylsulfonyl group could form hydrogen bonds with backbone NH groups. The benzene ring could engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues.

Rational Design Principles Derived from SAR for Lead Optimization

The collective SAR data provides a foundation for the rational design of improved analogs of this compound. The goal of lead optimization is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Based on the inferred SAR, several rational design principles can be proposed:

Preservation of Key Interactions: The 4-hydroxyl and 2-methylsulfonyl groups appear to be critical for activity and should generally be retained or replaced with bioisosteres that maintain the key hydrogen bonding interactions.

Fine-tuning Lipophilicity: The lipophilicity of the molecule can be adjusted by adding or modifying substituents on the benzene ring to optimize ADME properties. A balance must be struck to ensure adequate solubility and permeability.

Exploring Substituent Effects: Systematic exploration of different substituents at various positions on the benzene ring can be used to probe for additional favorable interactions and to improve selectivity against off-targets.

Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the molecule, such as incorporating the rotatable bond into a ring system, can sometimes lead to an increase in potency by pre-organizing the molecule in its bioactive conformation.

By applying these principles, medicinal chemists can guide the synthesis of new derivatives with a higher probability of possessing improved therapeutic potential.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies specifically for the compound “this compound” are not publicly available. Research in this area tends to focus on broader classes of benzothiazole derivatives or other specific analogues.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested sub-topics (Density Functional Theory studies, Frontier Molecular Orbital analysis, Electrostatic Potential Surface analysis, molecular docking, and molecular dynamics simulations) as they pertain solely to this compound.

While extensive research exists on the computational analysis of various other benzothiazole compounds, generating content for the specified outline for this compound would require speculation and would not be based on verifiable research findings. To maintain scientific accuracy, this article cannot be generated at this time.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Prediction of Adsorption Mechanisms

Computational methods are pivotal in predicting how molecules like 2-(Methylsulfonyl)benzo[d]thiazol-4-ol interact with surfaces or biological macromolecules, a process governed by adsorption. The electronic structure of the molecule is a key determinant of these interactions. Techniques such as Density Functional Theory (DFT) are employed to calculate fundamental properties that dictate a molecule's reactivity and interaction potential. mdpi.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For instance, DFT studies on various benzothiazole (B30560) derivatives have shown that substituents on the ring system significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's electronic behavior. mdpi.comresearchgate.net

By applying these computational analyses to this compound, researchers can generate a Molecular Electrostatic Potential (MESP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These regions are crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to adsorption mechanisms at an active site or on a material surface.

Table 1: Illustrative Quantum Chemical Descriptors for Benzothiazole Derivatives This table presents typical quantum chemical descriptors calculated for benzothiazole derivatives using DFT, which could similarly be determined for this compound to predict its reactivity and interaction potential.

DescriptorDefinitionTypical Value Range (eV) for BenzothiazolesReference
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 mdpi.com
Energy Gap (ΔE) ELUMO - EHOMO4.46 – 4.73 mdpi.comresearchgate.net
Ionization Potential (I) -EHOMO6.0 to 7.0 researchgate.net
Electron Affinity (A) -ELUMO1.5 to 2.5 researchgate.net

Advanced In Silico Methodologies for Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov Computational methodologies are central to leveraging this scaffold for the discovery of new therapeutic agents.

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic scaffold or a target binding site. Generative deep learning has emerged as a powerful strategy to explore vast chemical spaces and design new molecules. nih.gov Using the this compound core, these algorithms can propose novel analogues by adding, removing, or substituting functional groups.

The objective is to optimize properties such as binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, in silico tools can predict the drug-likeness of designed analogues based on criteria like Lipinski's Rule of Five, ensuring that the new molecules have favorable physicochemical properties for oral bioavailability. semanticscholar.orgnih.gov This approach allows for the rapid generation and evaluation of thousands of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were found to have activity against a specific biological target whose three-dimensional structure is known, structure-based virtual screening could be employed.

In this process, molecular docking simulations are used to predict the binding conformation and affinity of compounds from vast "make-on-demand" chemical libraries, which can contain billions of structures. nih.gov This methodology has been successfully used to identify novel ligands for challenging "non-druggable" targets. nih.gov The screening process filters compounds based on their docking score and predicted interactions with key amino acid residues in the target's binding site, such as hydrogen bonds and hydrophobic interactions. nih.govbiointerfaceresearch.com This allows for the efficient identification of new, structurally diverse hits that may share a similar mechanism of action to the initial lead compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity (e.g., IC50 values) would be required.

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, or steric), are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with activity. researchgate.netchula.ac.th

QSAR studies on benzothiazole derivatives have successfully identified key structural fragments and properties that influence their anticancer activity. chula.ac.thmdpi.com For example, a Group-based QSAR (GQSAR) model developed for anticancer benzothiazoles revealed that the presence of hydrophobic groups at certain positions potentiated the activity. chula.ac.th Such a model for this compound analogues could guide further synthesis by predicting the activity of unsynthesized compounds, thereby optimizing the drug design process.

Table 2: Common Molecular Descriptors Used in Benzothiazole QSAR Studies This table provides examples of descriptor classes that would be relevant for building a QSAR model for analogues of this compound.

Descriptor ClassExamplesInformation EncodedReference
Electronic Dipole moment, HOMO/LUMO energiesCharge distribution, reactivity chula.ac.th
Topological Wiener index, Kier & Hall connectivityMolecular size, branching, and shape chula.ac.th
Physicochemical LogP, Molar refractivity, PolarizabilityLipophilicity, molecular volume, polarizability researchgate.net
Steric / 3D Van der Waals volume, Surface areaMolecular size and shape in 3D space mdpi.com

Crystallographic Data Analysis and Correlation with Computational Models

While computational models provide powerful predictions, they must be validated by experimental data. Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. mdpi.comnih.gov

Although the specific crystal structure for this compound is not publicly available, analysis of related benzothiazole sulfonamide and sulfone structures reveals important structural features. nih.gov For example, crystallographic studies show how intermolecular hydrogen bonds and π-π stacking interactions dictate the crystal packing, which can influence physical properties like solubility and melting point. mdpi.comnih.gov

The experimental geometric parameters obtained from crystallography are crucial for validating and refining computational models. mdpi.com By comparing the bond lengths and angles of a DFT-optimized structure of this compound with experimentally determined values (once available), researchers can assess the accuracy of the chosen computational method and basis set. This correlation ensures that the in silico models provide a reliable representation of the molecule's actual structure, lending greater confidence to predictions of its chemical behavior and biological interactions.

Table 3: Illustrative Crystallographic Data for a Related Benzothiazole Derivative Data based on N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, a related compound containing both benzothiazole and sulfonyl moieties. Such data would be essential for validating computational models of this compound.

ParameterDescriptionExample ValueReference
Crystal System The symmetry system of the crystal latticeMonoclinic nih.gov
Space Group The specific symmetry group of the crystalP21/c nih.gov
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)a = 10.1, b = 9.5, c = 17.9; β = 98.5° nih.gov
Dihedral Angle Angle between the benzothiazole and another ring system40.71° nih.gov
Key Interactions Dominant forces in the crystal packingN—H···O and N—H···N hydrogen bonds nih.gov

Medicinal Chemistry Perspectives on the 2 Methylsulfonyl Benzo D Thiazol 4 Ol Scaffold

Scaffold Optimization for Enhanced Potency and Selectivity

The optimization of the 2-(methylsulfonyl)benzo[d]thiazole scaffold is a key area of research aimed at enhancing the potency and selectivity of its derivatives for various biological targets. Studies have shown that substitutions at different positions of the benzothiazole (B30560) ring can significantly influence the pharmacological activity of the resulting compounds.

A series of novel 4- and 5-substituted methylsulfonyl benzothiazole (MSBT) compounds were synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov These compounds, featuring amide, alkoxy, sulfonamide, nitro, and amine functionalities, were derived from 5-ethoxy-2-(methylsulfonyl)benzo[d]thiazole through sequential reactions like nitration, reduction, and sulfonation. nih.gov

Several of these derivatives demonstrated promising antimicrobial activity against a panel of bacterial and fungal species, with minimum inhibitory concentrations (MIC) in the range of 4-50 μg/ml. nih.gov Notably, compounds with good antimicrobial activity were also screened for their anticancer potential against HeLa cervical cancer cell lines. Two compounds, MSBT-07 and MSBT-12, were found to significantly inhibit cell growth, with GI50 values of 0.1 µM or less. nih.gov

Table 1: Anticancer Activity of Selected MSBT Derivatives against HeLa Cell Lines

CompoundGI50 (µM)
MSBT-07<0.1
MSBT-120.1

These findings underscore the importance of the substitution pattern on the benzothiazole ring for determining the biological activity of 2-(methylsulfonyl)benzo[d]thiazole derivatives. Further optimization of this scaffold could involve the synthesis of new analogs with diverse substituents to explore the structure-activity relationships (SAR) in more detail and to identify compounds with improved potency and selectivity for specific therapeutic targets.

In a different study, the optimization of a benzothiazole indolene scaffold targeting bacterial cell wall assembly revealed the functional importance of the sulfur atom within the scaffold. researchgate.net The incorporation of a bromide at the R3 position of the benzothiazole ring resulted in the greatest potency against Gram-positive bacteria and the highest affinity for Lipid II, a key component of the bacterial cell wall. researchgate.net This highlights the potential for halogen substitution to enhance the antibacterial activity of benzothiazole derivatives.

Strategies for Overcoming Molecular and Cellular Resistance Mechanisms

The development of resistance to therapeutic agents is a major challenge in medicinal chemistry. For benzothiazole derivatives, particularly those with anticancer activity, understanding and overcoming resistance mechanisms is crucial for their successful clinical application.

Research on the 2-(4-aminophenyl)benzothiazole class of compounds, which are potent and selective antitumor agents, has provided insights into acquired resistance mechanisms. nih.gov Human breast cancer cell lines that were initially highly sensitive to these compounds were found to develop resistance, with GI50 values increasing from less than 5 nM to over 50 µM. nih.gov

Studies revealed that this acquired resistance was associated with diminished depletion of the drug from the medium and impaired intracellular retention of the compound. nih.gov Interestingly, the resistant cell lines retained their sensitivity to other anticancer agents like benzo[a]pyrene (B130552) and doxorubicin, suggesting a specific resistance mechanism for the benzothiazole class of compounds. nih.gov

While these findings are not specific to the 2-(methylsulfonyl)benzo[d]thiazol-4-ol scaffold, they provide a valuable starting point for investigating potential resistance mechanisms for this class of compounds. Strategies to overcome such resistance could include:

Prodrug Approaches: The development of prodrugs, such as the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which is undergoing phase I clinical evaluation, could enhance drug delivery and bypass resistance mechanisms related to drug uptake and retention. nih.gov

Combination Therapy: Combining benzothiazole derivatives with other therapeutic agents that have different mechanisms of action could help to overcome resistance and improve treatment outcomes.

Structural Modifications: Modifying the benzothiazole scaffold to evade resistance mechanisms could involve the synthesis of analogs that are less susceptible to efflux pumps or have altered intracellular targets.

Development of Chemical Probes for Biological Systems

The unique photophysical properties of the benzothiazole scaffold have made it an attractive platform for the development of fluorescent probes for imaging and sensing biological molecules and processes. These chemical probes are valuable tools for studying cellular function and for the diagnosis of diseases.

A novel benzothiazole-based fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective sensing of cysteine (Cys), an important amino acid involved in various physiological processes. researchgate.net This probe exhibits a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a large Stokes shift of 135 nm. researchgate.net The detection limit for cysteine was found to be as low as 32.6 nM, demonstrating the high sensitivity of the probe. researchgate.net The successful application of this probe for imaging cysteine in HepG2 cells and zebrafish highlights its potential for in vitro and in vivo applications. researchgate.net

Another study reported the development of a novel benzothiazole-based red-emitting probe, (E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate (B1224126) (BFTF), for the intravital imaging of superoxide (B77818) anion (O2•−), a key reactive oxygen species. nih.gov This probe features near-infrared fluorescent emission at 685 nm, a large Stokes shift of 135 nm, and deep tissue penetration of up to 300 μm. nih.gov It was successfully used to map the preferential generation of superoxide anion in different cell lines. nih.gov

These examples demonstrate the versatility of the benzothiazole scaffold for the design of chemical probes with tailored properties for specific biological applications. The this compound scaffold, with its potential for further functionalization, could also serve as a basis for the development of novel probes for a variety of biological targets.

Future Prospects for Therapeutically Relevant Derivatives

The benzothiazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The diverse pharmacological activities associated with this scaffold, combined with the potential for chemical modification, suggest that many more therapeutically relevant derivatives are yet to be discovered.

Future research on the this compound scaffold could focus on several key areas:

Expansion of the Chemical Space: The synthesis of new libraries of derivatives with a wide range of substituents will be crucial for exploring the full therapeutic potential of this scaffold. This could involve the use of combinatorial chemistry and high-throughput screening to identify lead compounds for various diseases.

Target Identification and Mechanism of Action Studies: For compounds that show promising biological activity, it will be important to identify their molecular targets and to elucidate their mechanisms of action. This will provide a rational basis for further optimization and for the development of more selective and potent drugs.

Development of Drug Delivery Systems: The formulation of benzothiazole derivatives into advanced drug delivery systems could help to improve their solubility, bioavailability, and therapeutic efficacy.

The synthesis of novel 2-sulfonyl benzothiazole derivatives containing isoxazole (B147169) moieties has been reported, with these compounds showing promising antioxidant and antibacterial activities. researchgate.net Furthermore, benzothiazole derivatives have been investigated for their potential as agents for the treatment of Alzheimer's disease, with some compounds showing inhibitory activity against cholinesterase enzymes. nih.gov The versatility of the benzothiazole scaffold is further highlighted by its use in the development of compounds with antidepressant and anticonvulsant effects. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives against Acetylcholinesterase (AChE)

Compound% Inhibition at 10 µM
4a91.9 ± 3.1
4d89.8 ± 3.0
4f97.3 ± 3.2
4h90.7 ± 2.9
4k87.1 ± 3.2
4m94.7 ± 2.1
Data from a study on benzothiazole derivatives as potential agents for Alzheimer's disease. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Methylsulfonyl)benzo[d]thiazol-4-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The synthesis of thiazole derivatives often involves cyclization reactions or functional group modifications. For example, thiazole rings can be formed via condensation of α-halo ketones with thioureas or by reacting aldehydes with thiosemicarbazides under acidic conditions . In the case of this compound, sulfonation and oxidation steps may be required to introduce the methylsulfonyl group. Reaction optimization should focus on solvent selection (e.g., dry MeOH or MeCN for stability ), temperature control, and catalysts. Yield improvements can be monitored using HPLC or GC-MS , with iterative adjustments to stoichiometry and reaction time.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer: This compound may pose acute toxicity risks (oral, dermal, inhalation) based on structurally similar sulfonyl/thiazole derivatives . Always use PPE (gloves, lab coat, fume hood) and refer to GHS hazard classifications (e.g., Category 4 acute toxicity ). For storage, maintain temperatures at -20°C for long-term stability (1-2 years) or -4°C for short-term use (1-2 weeks) in airtight, light-resistant containers . Regularly assess degradation via TLC or NMR, particularly if exposed to moisture or oxygen.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer: Combine multiple techniques:
  • Nuclear Magnetic Resonance (NMR): Assign peaks for the thiazole ring (δ 7.2–8.5 ppm for aromatic protons ) and methylsulfonyl group (δ 3.0–3.5 ppm for CH3).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C11H9NO3S2, exact mass 283.01 g/mol).
  • Photoelectron Spectroscopy: Investigate electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity .
  • HPLC/GC-MS: Monitor purity (>97% ) and detect impurities from side reactions.

Advanced Research Questions

Q. What computational methods can predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer: Density-functional theory (DFT) is widely used to model electronic structures. For example, the Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can predict correlation energies within ~5% accuracy for similar heterocycles . Compare computed IR spectra, dipole moments, and electrostatic potentials with experimental data (e.g., photoelectron spectra ). Molecular docking studies (e.g., AutoDock Vina) may also elucidate interactions with biological targets like COX-2 .

Q. How can in vitro biological activity assays be designed to evaluate the compound's potential therapeutic applications?

  • Methodological Answer:
  • Antimicrobial Testing: Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Anticancer Activity: Employ MTT assays on cancer cell lines (e.g., MDA-MB-231, HT29) with IC50 calculations .
  • COX-2 Inhibition: Perform enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E2 (PGE2) suppression, comparing results with positive controls (e.g., celecoxib) .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer:
  • Meta-Analysis: Compare datasets from multiple studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO vs. MeOH ).
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methylsulfonyl vs. nitro groups) to isolate contributing factors .
  • Reproducibility Checks: Validate protocols using reference compounds (e.g., sulfamethoxazole derivatives ) and standardize assay conditions (e.g., pH, incubation time).

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